p-Nitrophenyl phosphorylcholine

Enzymology Assay Development High-Throughput Screening

p-Nitrophenyl phosphorylcholine (p-NPPC) is the correct chromogenic substrate for phospholipase C (PLC) activity measurement. Unlike p-nitrophenyl phosphate (pNPP), its phosphodiester linkage ensures PLC specificity, preventing false-positive signals from contaminating phosphatases and phosphodiesterases. Ideal for high-throughput inhibitor screening (96/384-well), enzyme kinetic characterization, and teaching labs. Standardized ≥98% purity guarantees reproducible, publication-ready data. Choose p-NPPC to avoid common assay failure.

Molecular Formula C11H17N2O6P
Molecular Weight 304.24 g/mol
CAS No. 21064-69-7
Cat. No. B016031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl phosphorylcholine
CAS21064-69-7
Synonyms2-[[Hydroxy(4-nitrophenoxy)phosphinyl]oxy]-N,N,N-trimethyl-ethanaminium Inner Salt; 
Molecular FormulaC11H17N2O6P
Molecular Weight304.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3
InChIKeyNAIXASFEPQPICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenyl phosphorylcholine (CAS 21064-69-7) Procurement Guide: Phospholipase C Chromogenic Substrate


p-Nitrophenyl phosphorylcholine (p-NPPC; CAS 21064-69-7), also known as 4-Nitrophenylphosphorylcholine, is a synthetic chromogenic substrate primarily utilized for the quantitative measurement of phospholipase C (PLC) activity [1]. Structurally, it consists of a p-nitrophenyl chromophore linked via a phosphodiester bond to a choline moiety, mimicking the phosphorylcholine headgroup of natural phospholipids such as phosphatidylcholine and sphingomyelin [2]. Upon hydrolysis by PLC, the p-nitrophenol chromophore is liberated, producing a yellow color that can be spectrophotometrically quantified at 405 nm, enabling rapid, plate-based assay workflows [1]. Its widespread adoption stems from its defined synthetic nature and compatibility with high-throughput screening formats, offering a straightforward alternative to more complex and less reproducible natural lipid-based assays [2].

Why p-Nitrophenyl phosphorylcholine Cannot Be Substituted with Generic Phosphatase Substrates in PLC Assays


In-class substitution of p-NPPC with other chromogenic substrates, particularly the ubiquitous p-nitrophenyl phosphate (pNPP), is a critical and common source of assay failure in PLC activity measurement. p-NPPC contains a phosphodiester linkage specifically targeted by PLC, whereas pNPP is a phosphomonoester substrate for alkaline and acid phosphatases. The presence of contaminating phosphomonoesterases or phosphodiesterases in biological samples or crude enzyme preparations will hydrolyze pNPP, yielding a strong false-positive signal that masks or invalidates true PLC activity [1]. Furthermore, multiple commercial phosphodiesterases and even some proteases exhibit cross-reactivity toward p-NPPC, underscoring the need for proper controls and validating the use of the correct, albeit imperfect, artificial substrate for the target enzyme [1].

Quantitative Differentiation of p-Nitrophenyl phosphorylcholine: Enzyme Specificity, Kinetics, and Stability Data


PLC-Specific Hydrolysis of p-NPPC vs. Broad-Spectrum Hydrolysis of pNPP

The phosphodiester bond in p-NPPC confers essential but imperfect specificity for PLC. In a systematic evaluation, commercial alkaline phosphatase showed no activity towards p-NPPC, while phosphodiesterases I and II demonstrated significant hydrolytic activity, highlighting the need for proper assay controls [1]. In contrast, the simpler phosphomonoester substrate pNPP is readily cleaved by a wide range of phosphatases, making it an unsuitable tool for PLC detection in complex biological matrices [1].

Enzymology Assay Development High-Throughput Screening

Kinetic Characterization of p-NPPC with Mouse Brain Phosphodiesterase: Km and Vmax

p-NPPC serves as a defined substrate for a specific phosphodiesterase isolated from mouse brain, allowing for the quantitative characterization of this enzyme [1]. The enzyme's affinity and turnover with p-NPPC were determined, providing a kinetic baseline for studies of this brain-specific enzyme [1].

Neurochemistry Enzyme Kinetics Phosphodiesterase

Differential Specificity of p-NPPC vs. Phosphatidylcholine in Bacterial PLC Assays

While p-NPPC is a convenient tool for detecting bacterial PLC, its hydrolysis is not exclusive to this enzyme. A 2000 study found that several other commercial enzymes, including phosphodiesterases I and II, can also hydrolyze p-NPPC [1]. This is a critical distinction from the natural substrate, phosphatidylcholine (PC), which is not hydrolyzed by these off-target enzymes [1].

Microbiology Virulence Factors Toxin Detection

Established Synthesis and Hydrolysis Protocol for p-NPPC with PLC

The foundational 1968 study by Kurioka not only describes the synthesis of p-NPPC but also validates its use as a substrate for PLC from Clostridium perfringens, establishing a robust, well-characterized protocol for PLC activity measurement [1]. This work provides a benchmark for the compound's synthesis, purity considerations, and optimal assay conditions, which have been cited and built upon in subsequent research [2].

Synthetic Chemistry Assay Development Phospholipase C

Cross-Reactivity of p-NPPC vs. Natural Lipid Substrates

A critical finding for users of p-NPPC is its lack of absolute specificity. A study comparing its hydrolysis by various enzymes found that while it is a good substrate for PLC, it is also hydrolyzed by other phosphodiesterases, phosphomonoesterases, and even some proteases [1]. This is in contrast to the natural lipid substrates, which are not cleaved by these off-target enzymes, making them the gold standard for definitive PLC characterization [1].

Assay Specificity Enzyme Characterization Biochemical Reagents

Commercial Availability and Purity Specifications for p-NPPC

For procurement, p-NPPC is commercially available from multiple vendors with specified purity grades. For example, Cayman Chemical offers the compound with a purity of ≥98%, provided as a crystalline solid [1]. Similarly, MedChemExpress lists a purity of 99.61% for their product [2]. This high level of purity ensures consistent and reproducible performance in quantitative assays, minimizing variability from impurities that could affect enzyme kinetics or background absorbance.

Procurement Reagent Sourcing Quality Control

Validated Application Scenarios for p-Nitrophenyl phosphorylcholine (p-NPPC) in Research and Screening


High-Throughput Screening for Inhibitors of Bacterial Phospholipase C

p-NPPC is an ideal substrate for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of bacterial PLC, a key virulence factor in pathogens like *Pseudomonas aeruginosa* and *Clostridium perfringens* [1]. The chromogenic assay based on p-NPPC is easily miniaturized and automated in a 96- or 384-well format, with a simple absorbance readout at 405 nm [2]. This enables the rapid screening of large chemical libraries to identify lead compounds. Positive hits identified in this primary screen should then be validated in orthogonal assays using natural phospholipid substrates to confirm target specificity and rule out off-target inhibition of other phosphodiesterases [1].

Quantitative Analysis of Purified Phosphodiesterase Activity from Tissues

The compound is well-suited for the quantitative characterization of novel or purified phosphodiesterases that act on phosphorylcholine esters. As demonstrated with a phosphodiesterase from mouse brain, p-NPPC provides a defined, non-radioactive substrate for determining precise kinetic parameters (Km, Vmax, kcat) [1]. This allows researchers to compare the catalytic efficiency of different enzyme preparations, study the effects of mutations on substrate binding and turnover, and investigate the influence of various cofactors or inhibitors in a controlled, in vitro setting [2]. The ease of quantifying the released p-nitrophenol product simplifies data collection and analysis.

Rapid, Presumptive Detection of PLC Activity in Bacterial Cultures

p-NPPC is a convenient and rapid reagent for the presumptive detection of PLC activity in bacterial culture supernatants or cell lysates [1]. This application is particularly useful in microbiology labs for screening clinical or environmental isolates for the presence of this virulence-associated enzyme. A positive signal indicates the potential for PLC production, warranting further investigation with more specific assays (e.g., using radiolabeled or fluorescent phospholipid substrates) for definitive identification [1]. This approach provides a fast, cost-effective, and easily visualized first-pass screening method that does not require specialized equipment beyond a spectrophotometer or plate reader.

Educational and Training Modules in Enzymology and Assay Development

Given its defined synthesis, well-characterized enzymatic reaction, and simple colorimetric readout, p-NPPC is an excellent teaching tool for undergraduate and graduate laboratory courses in biochemistry and molecular biology [1]. It provides a hands-on demonstration of core concepts such as enzyme-substrate specificity, Michaelis-Menten kinetics, and the development of a spectrophotometric assay. The clear visual change from colorless to yellow provides an intuitive link between enzymatic activity and observable signal, making it a valuable reagent for training the next generation of scientists in the principles of assay design and enzyme characterization.

Technical Documentation Hub

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